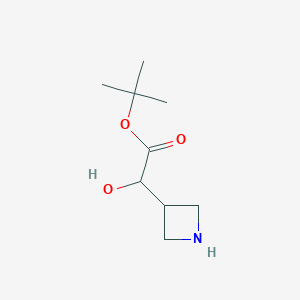
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is a chemical compound that features a lithium ion paired with a complex organic anion. This compound is notable for its unique structure, which includes both difluoromethyl and fluorobenzene groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate typically involves the introduction of difluoromethyl and fluorobenzene groups into a sulfinate framework. One common method includes the reaction of 2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride with lithium hydroxide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with fluorinated groups, used in battery electrolytes.
Lithium bis(trifluoromethanesulfonyl)imide: Known for its use in electrochemical applications due to its high ionic conductivity.
Uniqueness
Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is unique due to its specific combination of difluoromethyl and fluorobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are desired .
Propriétés
Formule moléculaire |
C7H4F3LiO2S |
|---|---|
Poids moléculaire |
216.1 g/mol |
Nom IUPAC |
lithium;2-(difluoromethyl)-5-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S.Li/c8-4-1-2-5(7(9)10)6(3-4)13(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Clé InChI |
JAZHOERLOLYENH-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=C(C=C1F)S(=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
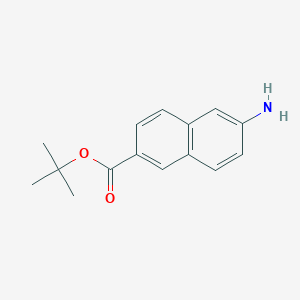
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)


![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
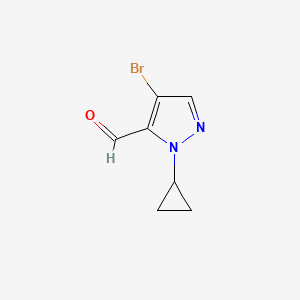
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)
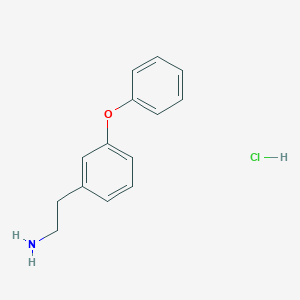
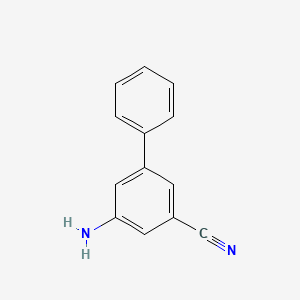
![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
